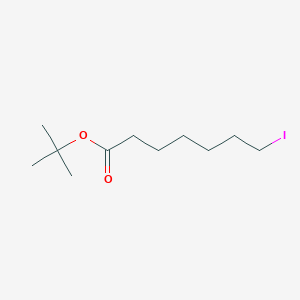
(S)-4-(tert-butoxycarbonyl)-4-phenylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(tert-butoxycarbonyl)-4-phenylbutanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is particularly significant in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-butoxycarbonyl)-4-phenylbutanoic acid typically involves the protection of the amino group of an amino acid derivative using tert-butoxycarbonyl chloride (BocCl). The reaction is carried out in the presence of a base such as pyridine at low temperatures (around -74°C) to ensure high yield and selectivity . The general reaction scheme is as follows:
Starting Material: Amino acid derivative
Reagent: tert-butoxycarbonyl chloride (BocCl)
Base: Pyridine
Temperature: -74°C
Industrial Production Methods
In industrial settings, the production of Boc-protected amino acids, including this compound, is scaled up using similar reaction conditions but with optimized parameters for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(S)-4-(tert-butoxycarbonyl)-4-phenylbutanoic acid undergoes various chemical reactions, primarily involving the Boc protecting group. These reactions include:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Nucleophiles such as amines or alcohols
Major Products Formed
Deprotection: Free amino acid derivative
Substitution: Substituted amino acid derivatives with new functional groups.
Scientific Research Applications
(S)-4-(tert-butoxycarbonyl)-4-phenylbutanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the synthesis of pharmaceutical compounds where selective protection of functional groups is required.
Bioconjugation: Utilized in the modification of biomolecules for various biotechnological applications.
Mechanism of Action
The mechanism of action of (S)-4-(tert-butoxycarbonyl)-4-phenylbutanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino acid derivative during chemical reactions, preventing unwanted side reactions. Upon deprotection, the Boc group is cleaved, releasing the free amino acid derivative, which can then participate in further reactions .
Comparison with Similar Compounds
(S)-4-(tert-butoxycarbonyl)-4-phenylbutanoic acid can be compared with other Boc-protected amino acids and similar compounds. Some of these include:
This compound: Unique due to its specific structure and applications in peptide synthesis.
(S)-4-(tert-butoxycarbonyl)-4-methylbutanoic acid: Similar in structure but with a methyl group instead of a phenyl group.
(S)-4-(tert-butoxycarbonyl)-4-ethylbutanoic acid: Contains an ethyl group, offering different reactivity and applications.
These compounds share the common feature of having a Boc protecting group, but their unique substituents confer different chemical properties and applications.
Properties
IUPAC Name |
(4S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-4-phenylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-15(2,3)19-14(18)12(9-10-13(16)17)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,17)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKFVYMKDPEZGY-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCC(=O)O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B8230716.png)
![2-[[2-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-7-hydroxy-8-(hydroxymethyl)-8-[(E)-5-hydroxy-4-methylpent-3-enyl]-1,4a,10a,10b-tetramethyl-3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8230724.png)
![2-((8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl 4-(chloromethyl)benzoate](/img/structure/B8230734.png)
![9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-(methylamino)-3H-purin-6-one](/img/structure/B8230747.png)
![1H-Imidazolium, 1,3-bis[(1R)-1-phenylethyl]-, chloride](/img/structure/B8230748.png)




![2-[3-(1-Hydroxyethyl)phenyl]ethyl-methylcarbamic acid](/img/structure/B8230789.png)

![2-(5H-Dibenz[B,E]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B8230796.png)
![Poly(oxy-1,2-ethanediyl), alpha-[4-cyano-4-[(phenylthioxomethyl)thio]-1-oxopentyl]-omega-methoxy-](/img/structure/B8230798.png)
![alpha-[2-[[(Dodecylthio)thioxomethyl]thio]-2-methyl-1-oxopropyl]-omega-[2-[[(dodecylthio)thioxomethyl]thio]-2-methyl-1-oxopropoxy]-poly(oxy-1,2-ethanediyl)](/img/structure/B8230801.png)
